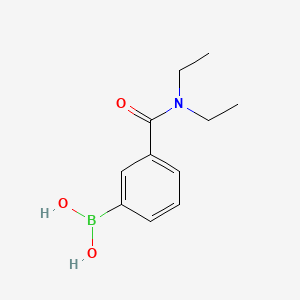

3-(N,N-Diethylaminocarbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(diethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8,15-16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHUSSNOKNYLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395547 | |

| Record name | 3-(N,N-Diethylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237413-05-7 | |

| Record name | 3-(N,N-Diethylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel therapeutics and functional materials. The document details the synthetic pathway, experimental protocols, and relevant chemical data.

Overview

This compound (CAS No: 237413-05-7) is an aromatic boronic acid derivative.[1] The presence of the boronic acid moiety makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The N,N-diethylamide group can influence the molecule's solubility and electronic properties, and can also serve as a directing group in certain reactions.

Compound Properties:

| Property | Value |

| Molecular Formula | C11H16BNO3 |

| Molecular Weight | 221.1 g/mol [1] |

| Melting Point | 132-136°C |

| Boiling Point (Predicted) | 436.4±47.0 °C |

| Density (Predicted) | 1.14±0.1 g/cm3 |

| pKa (Predicted) | 7.95±0.10 |

(Data sourced from commercial supplier information)

Synthetic Pathway

The most common and efficient route for the synthesis of arylboronic acids is through the reaction of an organometallic species (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. For the synthesis of this compound, the logical precursor is 3-Bromo-N,N-diethylbenzamide.

The overall synthetic workflow can be visualized as a two-step process:

-

Synthesis of the starting material, 3-Bromo-N,N-diethylbenzamide.

-

Lithiation of 3-Bromo-N,N-diethylbenzamide followed by borylation to yield the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3-Bromo-N,N-diethylbenzamide

This protocol describes the amidation of 3-bromobenzoic acid to form the necessary starting material.

Reaction Scheme:

Caption: Amidation of 3-bromobenzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 3-Bromobenzoic acid | 201.02 |

| Thionyl chloride (SOCl₂) | 118.97 |

| Diethylamine | 73.14 |

| Dichloromethane (DCM) | 84.93 |

| Saturated sodium bicarbonate (NaHCO₃) solution | - |

| Brine | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 |

Procedure:

-

To a solution of 3-bromobenzoic acid (1.0 eq) in dichloromethane (DCM), slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in fresh DCM and cool to 0 °C.

-

Slowly add a solution of diethylamine (2.5 eq) in DCM to the cooled acid chloride solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-Bromo-N,N-diethylbenzamide.

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 3-(N,N-dimethylamino)phenylboronic acid.

Reaction Scheme:

Caption: Lithiation-borylation of 3-Bromo-N,N-diethylbenzamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (for 10 mmol scale) | Moles (mmol) | Equivalents |

| 3-Bromo-N,N-diethylbenzamide | 256.14[2] | 2.56 g | 10 | 1.0 |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 9.4 mL | 15 | 1.5 |

| Trimethyl borate | 103.91 | 4.4 mL | 40 | 4.0 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | ~40 mL | - | - |

| 2 M Hydrochloric acid (HCl) | - | ~15 mL | - | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | As needed | - | - |

| Ethyl acetate | 88.11 | As needed | - | - |

Procedure:

-

Dissolve 3-Bromo-N,N-diethylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.5 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 5 minutes after the addition is complete.

-

Add trimethyl borate (4.0 eq) to the reaction mixture and continue stirring at -78 °C for 1 hour.

-

Allow the reaction to slowly warm to -20 °C over a period of 20 minutes.

-

Quench the reaction by adding 2 M hydrochloric acid.

-

Stir the mixture for 5 minutes, then neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Characterization Data

Expected ¹H NMR (in CDCl₃):

-

Aromatic protons (4H) in the range of 7.2-8.0 ppm.

-

Methylene protons of the ethyl groups (4H) as a quartet around 3.4-3.6 ppm.

-

Methyl protons of the ethyl groups (6H) as a triplet around 1.1-1.3 ppm.

-

A broad singlet for the boronic acid protons B(OH)₂ which may be exchangeable with D₂O.

Expected ¹³C NMR (in CDCl₃):

-

Carbonyl carbon around 170 ppm.

-

Aromatic carbons in the range of 125-140 ppm.

-

Methylene carbons of the ethyl groups around 40-45 ppm.

-

Methyl carbons of the ethyl groups around 12-15 ppm.

Expected Mass Spectrometry (ESI+):

-

[M+H]⁺ peak at m/z 222.1.

-

[M+Na]⁺ peak at m/z 244.1.

Safety Information

-

3-Bromo-N,N-diethylbenzamide: Handle with care. Assumed to be an irritant.

-

n-Butyllithium: Pyrophoric and corrosive. Must be handled under an inert atmosphere by trained personnel.

-

Trimethyl borate: Flammable liquid and vapor. Causes serious eye irritation.

-

Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage.

-

Organic solvents (THF, Ethyl Acetate, DCM): Flammable and/or volatile. Work in a well-ventilated fume hood.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid. The information herein is intended to support research, development, and application of this compound in various scientific domains.

Compound Identity

-

Name: this compound

-

CAS Number: 237413-05-7

-

Molecular Formula: C₁₁H₁₆BNO₃

-

Molecular Weight: 221.06 g/mol

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that several of these values are predicted and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source |

| Melting Point | 132-136°C | [1] |

| Boiling Point | 436.4 ± 47.0 °C (Predicted) | [1] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 7.95 ± 0.10 (Predicted) | [1] |

| logP | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds and specifically, boronic acids.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. For boronic acids, this is particularly important as it relates to their Lewis acidity and ability to interact with diols. A common and accurate method for pKa determination is potentiometric titration.

Principle: A solution of the compound is titrated with a standardized acid or base. The potential of a pH electrode immersed in the solution is monitored as a function of the volume of titrant added. The equivalence point, where the analyte has been completely neutralized, corresponds to a sharp inflection in the titration curve. The pKa can be determined from the pH at the half-equivalence point.

Apparatus and Reagents:

-

Automatic titrator or a pH meter with a combination pH electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Beaker (e.g., 100 mL)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

This compound

-

Deionized water (boiled to remove CO₂)

-

pH buffer solutions (e.g., pH 4.0, 7.0, 10.0) for calibration

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker. If solubility is low, a co-solvent such as methanol or DMSO may be used, though this can affect the pKa value.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode is not in a position to be damaged by the stir bar.

-

Titration: Begin stirring the solution at a moderate speed. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the expected equivalence point.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point can be determined from the inflection point of this curve, or more accurately from the peak of the first or second derivative plot (ΔpH/ΔV vs. V or Δ²pH/ΔV² vs. V). The pKa is the pH at which half of the volume of titrant required to reach the first equivalence point has been added.

Determination of Aqueous Solubility

The solubility of a compound is a fundamental property that affects its absorption, distribution, and formulation. The shake-flask method is a standard approach for determining solubility.

Principle: A surplus amount of the solid compound is equilibrated with a specific solvent (e.g., water or a buffer of a certain pH) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus and Reagents:

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

This compound

-

Solvent (e.g., pH 7.4 phosphate buffer)

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., pH 7.4 buffer). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot through a syringe filter.

-

Quantification: Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a calibration curve of known concentrations.

-

Calculation: The measured concentration represents the solubility of the compound in the chosen solvent at that temperature.

Determination of the Partition Coefficient (logP) by RP-HPLC

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties. A common method for estimating logP is by using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known logP value. A calibration curve is generated using a set of standard compounds with well-established logP values. The logP of the test compound is then interpolated from this curve based on its retention time under the same chromatographic conditions.[2]

Apparatus and Reagents:

-

HPLC system with a UV detector

-

Reverse-phase column (e.g., C18)

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile)

-

A set of reference compounds with known logP values spanning a relevant range.

-

This compound

Procedure:

-

Method Development: Develop an isocratic HPLC method with a suitable mobile phase composition that provides good peak shape and retention for the test compound and the reference standards. The mobile phase should be buffered to a pH where the compounds are in their neutral form, if possible.

-

Calibration: Prepare solutions of the reference compounds and inject them into the HPLC system to determine their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k): For each reference compound, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0.

-

Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) for each reference compound against its known logP value. Perform a linear regression on this data to obtain a calibration curve equation (logP = m * log k + c).

-

Analyze Test Compound: Inject a solution of this compound under the identical HPLC conditions and determine its retention time. Calculate its capacity factor (k) and then its log k.

-

Determine logP: Use the calibration curve equation to calculate the logP of the test compound from its log k value.

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the pKa of this compound using potentiometric titration.

References

An In-depth Technical Guide to 3-(N,N-Diethylaminocarbonyl)phenylboronic acid

CAS Number: 237413-05-7

This technical guide provides a comprehensive overview of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 237413-05-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [1][2][4] |

| Molecular Weight | 221.06 g/mol | [1][2] |

| Melting Point | 132-136 °C | [1] |

| Boiling Point (Predicted) | 436.4 ± 47.0 °C | [1] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 7.95 ± 0.10 | [1] |

| Storage Temperature | Keep Cold | [1] |

| Purity | ≥97% | [3] |

Synthesis and Purification

The synthesis of arylboronic acids, including this compound, typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate ester, followed by acidic hydrolysis. A general and representative protocol is detailed below.

This protocol is based on established methods for synthesizing substituted phenylboronic acids from their corresponding bromo-aromatic precursors.[5]

Materials:

-

3-Bromo-N,N-diethylbenzamide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)

-

Triisopropyl borate or Trimethyl borate

-

Hydrochloric acid (HCl), 2 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-N,N-diethylbenzamide (1.0 equivalent) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 to 1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 5-10 minutes after the addition is complete.[5]

-

Borylation: To the aryllithium species, add triisopropyl borate (or trimethyl borate, ~4.0 equivalents) dropwise, again keeping the temperature at -78 °C.[5] Allow the reaction mixture to stir at this temperature for 1 hour.

-

Warming and Quenching: Slowly warm the mixture to -20 °C over a period of approximately 20-30 minutes.[5] Quench the reaction by the slow addition of 2 M HCl. Stir for an additional 5-10 minutes.

-

Work-up: Neutralize the mixture with a saturated solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/acetone) to afford the pure this compound.[5]

References

An In-depth Technical Guide to 3-(N,N-Diethylaminocarbonyl)phenylboronic acid: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(N,N-Diethylaminocarbonyl)phenylboronic acid is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining a phenylboronic acid moiety with a diethylaminocarbonyl group, make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the structure, molecular weight, and physicochemical properties of this compound. Furthermore, it details a plausible synthetic route and explores its critical role as a component in the rapidly advancing field of targeted protein degradation, specifically in the design of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with a boronic acid group (-B(OH)₂) and an N,N-diethylaminocarbonyl group (-C(O)N(CH₂CH₃)₂). The presence of the boronic acid functional group is pivotal to its utility in various chemical reactions, most notably in palladium-catalyzed cross-coupling reactions.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | [3-(diethylcarbamoyl)phenyl]boronic acid[1] |

| Molecular Formula | C₁₁H₁₆BNO₃[2] |

| Molecular Weight | 221.06 g/mol [1] |

| CAS Number | 237413-05-7[2] |

| Appearance | White to off-white solid |

| Melting Point | 132-136 °C |

| Boiling Point | 436.4 ± 47.0 °C (Predicted) |

| Purity | Typically ≥97% |

Synthesis Protocol

While various methods exist for the synthesis of phenylboronic acids, a common and effective approach involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a borate ester. Below is a detailed, plausible experimental protocol for the synthesis of this compound starting from 3-bromo-N,N-diethylbenzamide.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-bromo-N,N-diethylbenzamide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with 3-bromo-N,N-diethylbenzamide (1 equivalent). The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

-

Dissolution: Anhydrous THF is added to the flask via syringe to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is extracted three times with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Application in Targeted Protein Degradation: PROTACs

A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. Phenylboronic acids can be incorporated as versatile building blocks within the PROTAC structure, often as part of the ligand that binds to the target protein or as a component of the linker.

The N,N-diethylaminocarbonyl group can influence the solubility, cell permeability, and binding interactions of the final PROTAC molecule. The boronic acid moiety allows for facile chemical modification and coupling to other components of the PROTAC through reactions like the Suzuki coupling.

Below is a logical workflow illustrating the role of this compound in the synthesis and mechanism of action of a hypothetical PROTAC.

References

A Technical Guide to the Solubility of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N,N-Diethylaminocarbonyl)phenylboronic acid is an organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its utility, particularly in cross-coupling reactions and as a building block for complex molecules, is critically dependent on its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the need for reliable data in process development, reaction optimization, and formulation. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide also presents data for analogous phenylboronic acid derivatives to provide a predictive framework. Furthermore, detailed experimental protocols for solubility determination are provided to empower researchers to generate precise data for their specific applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C11H16BNO3 |

| Melting Point | 132-136°C[1] |

| Boiling Point (Predicted) | 436.4±47.0 °C[1] |

| Density (Predicted) | 1.14±0.1 g/cm3 [1] |

| pKa (Predicted) | 7.95±0.10[1] |

Solubility of Phenylboronic Acid Analogs

The solubility of phenylboronic acids is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent. To estimate the solubility of this compound, it is instructive to examine data from structurally similar compounds.

Qualitative Solubility of Phenylboronic Acid:

Unsubstituted phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3][4][5] The introduction of substituents can alter this general trend.

Quantitative Solubility Data for Phenylboronic Acid Analogs:

The following tables summarize the experimentally determined mole fraction solubility of isobutoxyphenylboronic acid isomers in several organic solvents at various temperatures. This data serves as a valuable proxy for understanding how a substituted phenylboronic acid might behave in similar solvent systems.

Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers [6]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | Not specified |

Note: The solubility of the ortho-isomer is notably higher than that of the meta and para isomers in the tested solvents.[7]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, standardized experimental methods are essential. Two common methods are the dynamic (synthetic) method and the thermodynamic (shake-flask) method.

1. Dynamic Method for Solubility Determination

This method is based on observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[8][9]

-

Principle: A mixture of the boronic acid and the solvent with a known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the solution becomes clear is recorded as the solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or with a luminance probe.[2][4][8]

-

Apparatus and Materials:

-

Jacketed glass vessel

-

Magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or laser and photodetector (optional)

-

Analytical balance

-

This compound

-

High-purity organic solvents

-

-

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring. Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Measurement: Continuously monitor the turbidity of the solution.

-

Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear as the solubility temperature.

-

Workflow for Dynamic Solubility Determination

Caption: Workflow for the dynamic determination of solubility.

2. Thermodynamic (Shake-Flask) Method

This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.

-

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

-

Apparatus and Materials:

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

This compound

-

High-purity organic solvents

-

-

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours. Ensure that excess solid remains.[10]

-

Phase Separation: Allow the solid to settle or centrifuge the vial.[10]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant.[10]

-

Filtration: Filter the supernatant through a syringe filter.

-

Analysis: Determine the concentration of the boronic acid in the filtrate using a suitable analytical method.

-

Logical Relationship in Solubility Determination

Caption: Logical flow of the shake-flask solubility method.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for researchers. By leveraging solubility data from analogous phenylboronic acid derivatives and employing the detailed experimental protocols provided, scientists and drug development professionals can accurately determine the solubility of the target compound in relevant organic solvents. This foundational knowledge is paramount for optimizing reaction conditions, developing purification strategies, and advancing the application of this versatile compound in organic synthesis and beyond.

References

- 1. This compound CAS#: 237413-05-7 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Stability and Storage of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(N,N-Diethylaminocarbonyl)phenylboronic acid. Given the limited publicly available stability data for this specific molecule, this guide synthesizes information on the stability of structurally related arylboronic acids to provide a robust framework for its handling, storage, and stability assessment.

Core Concepts in the Stability of Arylboronic Acids

Arylboronic acids, including this compound, are susceptible to two primary degradation pathways: oxidative degradation and protodeboronation. Understanding these pathways is critical for maintaining the integrity of the compound.

1.1. Oxidative Degradation

Oxidation of the boronic acid group leads to the formation of the corresponding phenol and boric acid. This process can be initiated by atmospheric oxygen and is accelerated by the presence of oxidizing agents.

1.2. Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of N,N-diethylbenzamide and boric acid. This reaction is often catalyzed by aqueous acids or bases and can be influenced by temperature and the presence of certain metals. Sterically hindered and electron-rich arylboronic acids are particularly prone to deboronation.[1]

Recommended Storage Conditions

While specific long-term stability data for this compound is not extensively documented, general best practices for storing arylboronic acids should be followed to minimize degradation. One supplier suggests room temperature storage for material with a purity of ≥97%.[2] However, for long-term storage and to ensure maximum stability, more stringent conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of both oxidative degradation and protodeboronation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes exposure to atmospheric oxygen, thereby inhibiting oxidative degradation. |

| Light | Amber vial or stored in the dark | Protects the compound from potential photolytic degradation. |

| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and minimizes moisture-catalyzed degradation pathways. |

Experimental Protocols for Stability Assessment

To determine the specific stability profile of this compound, forced degradation studies and stability-indicating analytical methods are essential.

3.1. Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

3.1.1. Experimental Protocol: Forced Degradation Study

-

Objective: To identify the degradation products of this compound under various stress conditions.

-

Methodology:

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 60°C for 7 days.

-

Photostability: Expose the solid compound to UV light (254 nm) and visible light.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see section 3.2.1).

-

Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

-

3.2. Stability-Indicating Analytical Methods

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.

3.2.1. Experimental Protocol: Stability-Indicating HPLC Method

-

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

-

Methodology:

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to achieve separation of all relevant peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of the compound (a photodiode array detector is useful for initial method development).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

3.2.2. Experimental Protocol: NMR Spectroscopy for Degradation Analysis

-

Objective: To identify the structure of degradation products.

-

Methodology:

-

Isolate the degradation products using preparative HPLC.

-

Dissolve the isolated products in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, and potentially ¹¹B NMR spectra.

-

Analyze the spectra to elucidate the chemical structure of the degradation products.

-

Visualizing Degradation Pathways and Experimental Workflows

4.1. Signaling Pathways and Logical Relationships

The following diagrams illustrate the key degradation pathways and a typical workflow for assessing the stability of this compound.

References

An In-depth Technical Guide to 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the safety, handling, and available technical data for 3-(N,N-Diethylaminocarbonyl)phenylboronic acid. Due to the limited publicly available information for this specific compound, this guide also draws upon data from structurally similar boronic acids, such as 3-(N,N-Dimethylamino)phenylboronic acid and the parent compound, phenylboronic acid, to provide a thorough understanding of its potential characteristics and associated best practices.

Chemical and Physical Properties

This compound is a substituted phenylboronic acid derivative. Boronic acids are a class of compounds that are widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. They are also of interest in medicinal chemistry and chemical sensor development.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-(N,N-Dimethylamino)phenylboronic Acid | Phenylboronic acid |

| CAS Number | 237413-05-7[1] | 178752-79-9[2] | 98-80-6[3] |

| Molecular Formula | C11H16BNO3[4] | C8H12BNO2 | C6H7BO2[5] |

| Molecular Weight | 221.06 g/mol [4] | 165.00 g/mol | 121.93 g/mol [5] |

| Melting Point | 132-136°C[6] | 178-190 °C | 216 °C[5] |

| Boiling Point | 436.4±47.0 °C (Predicted)[6] | Not available | Not available |

| Density | 1.14±0.1 g/cm3 (Predicted)[6] | Not available | Not available |

| pKa | 7.95±0.10 (Predicted)[6] | Not available | 8.83[5] |

| Appearance | White to yellow powder (inferred)[5] | Not available | White to yellow powder[5] |

| Solubility | Soluble in most polar organic solvents (inferred)[5] | Not available | Soluble in diethyl ether, ethanol; 10 g/L in water (20 °C)[5] |

Safety and Hazard Information

Table 2: Hazard Information for Analogous Boronic Acids

| Hazard Category | 3-(N,N-Dimethylamino)phenylboronic Acid | Phenylboronic acid |

| GHS Pictogram(s) | GHS07 (Exclamation mark)[7] | GHS07 (Exclamation mark)[5] |

| Signal Word | Warning | Warning[3][5] |

| Hazard Statements | H315: Causes skin irritation[7]H319: Causes serious eye irritation[7]H335: May cause respiratory irritation[7] | H302: Harmful if swallowed[5] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[5] |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Acute Tox. 4 (Oral)[3] |

| Target Organs | Respiratory system | Not specified |

Based on this data, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Handling

-

Ventilation : Use only in a well-ventilated area, preferably in a chemical fume hood.[3][8]

-

Personal Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][9]

-

Avoid Contact : Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[3][10]

Storage

-

Temperature : Keep refrigerated to maintain product quality.[3]

-

Atmosphere : Store under an inert atmosphere as boronic acids can be air-sensitive.[3]

-

Container : Keep container tightly closed in a dry and well-ventilated place.[3]

-

Hygroscopicity : Phenylboronic acid is hygroscopic; therefore, protection from moisture is important.[3][9]

Personal Protective Equipment (PPE)

-

Eye Protection : Wear tight-sealing safety goggles or a face shield.[3]

-

Hand Protection : Wear appropriate chemical-resistant gloves.[3]

-

Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[3][8]

-

Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[8]

Experimental Protocols

While a specific synthesis protocol for this compound was not found, a general and widely applicable method for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. A procedure for the closely related 3-(N,N-dimethylamino)phenylboronic acid is detailed below and can be adapted.[2]

Example Synthesis of a Structurally Similar Compound: 3-(N,N-Dimethylamino)phenylboronic acid[3]

-

Reaction Setup : Dissolve 3-bromo-N,N-dimethylaniline (2.50 mmol) in anhydrous tetrahydrofuran (THF, 8 mL) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexane, 3.75 mmol) dropwise. Stir the reaction mixture at -78 °C for 5 minutes.

-

Borylation : Add trimethyl borate (10.0 mmol) to the reaction mixture and continue stirring at -78 °C for 1 hour.

-

Warming : Allow the reaction to slowly warm to -20 °C over 20 minutes.

-

Quenching and Neutralization : Add 2 M hydrochloric acid (3 mL) and stir for 5 minutes. Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO3).

-

Extraction : Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., acetone/dichloromethane) to yield the final product.

Reactivity and Incompatibilities

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[3]

-

Conditions to Avoid : Incompatible products, excess heat, dust formation, and exposure to moist air or water.[3]

-

Hazardous Decomposition Products : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of boron.[3]

-

Hazardous Polymerization : Hazardous polymerization does not occur.[3]

Toxicological Information

No specific toxicological data (e.g., LD50) is available for this compound. For the parent compound, phenylboronic acid, the oral LD50 in rats is 740 mg/kg, classifying it as harmful if swallowed.[5] Given the structural similarities, it is advisable to handle this compound as a potentially harmful substance.

First Aid Measures

The following first aid measures are based on guidelines for similar boronic acid compounds.

-

Inhalation : If inhaled, remove the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

-

Skin Contact : In case of skin contact, wash off with soap and plenty of water. Consult a physician.[11]

-

Eye Contact : In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

Ingestion : If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[11]

Conclusion

This compound is a valuable research chemical with potential applications in organic synthesis and drug development. While specific safety and handling data for this compound are limited, a conservative approach based on data from analogous compounds is recommended. Researchers and scientists should handle this compound with appropriate personal protective equipment in a well-ventilated environment, and store it under cool, dry, and inert conditions. The provided information serves as a guide to promote the safe and effective use of this compound in a laboratory setting.

References

- 1. This compound | 237413-05-7 [chemicalbook.com]

- 2. 3-Dimethylaminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C11H16BNO3 | CID 3723673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. This compound CAS#: 237413-05-7 [m.chemicalbook.com]

- 7. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | C8H13BClNO2 | CID 44754897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

The Enigmatic Role of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid in Medicinal Chemistry: A Technical Overview

For Immediate Release

Shanghai, China – December 27, 2025 – 3-(N,N-Diethylaminocarbonyl)phenylboronic acid, a member of the versatile phenylboronic acid family, presents a compelling yet underexplored scaffold for medicinal chemists. While the broader class of boronic acids has yielded groundbreaking therapeutics, including the proteasome inhibitor bortezomib, the specific contributions and potential of this diethylamide-substituted analogue remain largely confined to its utility as a synthetic building block. This technical guide consolidates the available information on this compound, outlining its established role in organic synthesis and exploring its prospective applications in drug discovery based on the activities of closely related structures.

Core Chemical Properties and Synthetic Utility

This compound, with the chemical formula C₁₁H₁₆BNO₃, is primarily recognized for its role as a versatile reagent in carbon-carbon bond formation.[1] Its key application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis that enables the construction of complex biaryl structures, which are prevalent in many biologically active molecules.[1]

The boronic acid moiety is the key functional group, participating in a catalytic cycle with a palladium catalyst to couple with various organic halides or triflates. The diethylaminocarbonyl group at the meta-position influences the electronic properties and steric hindrance of the molecule, which can affect its reactivity in coupling reactions and the properties of the resulting products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 237413-05-7 | |

| Molecular Formula | C₁₁H₁₆BNO₃ | |

| Molecular Weight | 221.06 g/mol |

Postulated Applications in Medicinal Chemistry

The dimethylamino analogue has been utilized as a key reactant in the synthesis of:

-

Modulators of Survival Motor Neuron (SMN) protein: These compounds have potential therapeutic applications in treating spinal muscular atrophy.

-

Glucokinase activators: Such molecules are of interest for the management of type 2 diabetes.

-

Inhibitors of Bacillus anthracis enoyl-ACP reductase (FabI): This suggests a potential for developing novel antibacterial agents.

It is plausible that this compound could be employed in similar synthetic strategies to generate novel compounds with modulated potency, selectivity, and pharmacokinetic profiles. The subtle difference in the N-alkyl substituents (diethyl vs. dimethyl) can influence factors such as lipophilicity, metabolic stability, and target engagement.

Experimental Protocols: A Focus on Synthesis

The synthesis of this compound itself is not extensively detailed in published literature. However, a general and widely applicable method for the synthesis of analogous arylboronic acids involves the reaction of an appropriate aryl halide with an organolithium reagent, followed by quenching with a borate ester and subsequent hydrolysis.

Below is a representative experimental workflow for the synthesis of a substituted phenylboronic acid, which can be adapted for the target compound.

Caption: General workflow for the synthesis of a phenylboronic acid.

Suzuki-Miyaura Coupling: A Standard Protocol

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. A general protocol for this reaction is provided below.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2 equivalents)

-

Solvent (e.g., toluene, dioxane, or DMF/water mixture)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the palladium catalyst.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent and the base.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Future Perspectives and Conclusion

This compound remains a molecule of untapped potential in medicinal chemistry. Its established utility in robust carbon-carbon bond-forming reactions makes it a valuable tool for the synthesis of diverse compound libraries. The future exploration of this compound will likely involve its incorporation into screening libraries targeting a wide range of biological targets, including kinases, proteases, and metabolic enzymes.

Further research is warranted to directly assess the biological activity of this compound and its simple derivatives. Such studies would provide a clearer understanding of its potential as a standalone therapeutic agent or as a starting point for more complex drug design endeavors. As the landscape of drug discovery continues to evolve, the value of versatile and readily accessible building blocks like this compound should not be underestimated.

Contact: For further information, please contact our research and development department.

References

role of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid as a protein degrader building block

An In-depth Technical Guide to the Application of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid as a Protein Degrader Building Block

For: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted role of this compound as a versatile chemical building block in the field of Targeted Protein Degradation (TPD). While not a standalone E3 ligase ligand or warhead in widely published degraders, its intrinsic chemical properties—namely the boronic acid moiety and the substituted phenyl ring—position it as a valuable precursor and functional component for the synthesis and design of sophisticated protein degraders, including Proteolysis-Targeting Chimeras (PROTACs).

This document outlines its principal applications: as a key intermediate in the synthesis of complex degrader scaffolds via cross-coupling reactions, as a potential reversible covalent warhead for engaging target proteins, and as a functional group for creating conditionally activated degraders.

Core Applications in Degrader Synthesis and Design

The utility of this compound stems from the reactivity of the boronic acid group. This functional group serves two primary roles in the construction of protein degraders.

Application 1: Synthetic Intermediate for Scaffold Construction The most immediate and widespread application of this building block is in the synthesis of the complex biaryl or heteroaryl structures that are hallmarks of many ligands for both target proteins (warheads) and E3 ligases.[1] The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry, utilizes organoboronic acids to form new carbon-carbon bonds with high efficiency and functional group tolerance.[2][3] This reaction is instrumental in assembling the molecular architecture of a PROTAC.

Application 2: Reversible Covalent Warhead Boronic acids can form reversible covalent bonds with nucleophilic amino acid residues such as serine, threonine, and lysine within a protein's binding pocket.[4][5] This interaction can be exploited to design covalent PROTACs, which may offer advantages in terms of potency and duration of action. The reversibility of this bond can also mitigate the risk of permanent off-target toxicities sometimes associated with irreversible covalent inhibitors.[6][7]

Application 3: ROS-Responsive "Caging" Group for Conditional Activation In the context of developing safer and more targeted therapeutics, aryl boronic acids have been employed as "caging" groups for conditional PROTAC activation.[8] Many solid tumors exhibit a microenvironment with elevated levels of reactive oxygen species (ROS).[8] An aryl boronic acid moiety can be cleaved by ROS, such as hydrogen peroxide (H₂O₂), to unmask the active degrader molecule. This strategy enables spatially controlled protein degradation, concentrating the therapeutic effect within the tumor environment and sparing healthy tissue.[8][9]

Summary of Properties and Applications

| Property/Application | Description | Relevance to Protein Degradation |

| Chemical Formula | C₁₁H₁₆BNO₃ | Foundational molecular structure. |

| Functional Group | Arylboronic Acid | Enables Suzuki-Miyaura cross-coupling for C-C bond formation.[1] Can act as a reversible covalent warhead by binding to Ser, Thr, or Lys residues.[5] Serves as a ROS-cleavable masking group.[8] |

| Synthetic Role | Suzuki Coupling Reagent | A primary building block for synthesizing complex biaryl structures common in E3 ligase ligands (e.g., for VHL, CRBN) and target protein ligands.[2][10] |

| Pharmacological Role | Covalent Warhead (Potential) | Can be incorporated into a PROTAC's warhead to achieve reversible covalent binding to the target protein, potentially increasing binding affinity and residence time.[6][7] |

| Prodrug Strategy | Conditional Activation | Can be used to create "pro-PROTACs" that are activated specifically within the high-ROS tumor microenvironment, enhancing therapeutic specificity.[9] |

Diagrams of Mechanisms and Workflows

Visualizing the complex biological and chemical processes is crucial for understanding the application of this building block.

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Caption: General workflow for synthesizing degrader scaffolds via Suzuki coupling.

Caption: Activation mechanism of a ROS-responsive PROTAC using a boronic acid cage.

Quantitative Data for Degrader Characterization

Currently, there is no specific public data available for a complete protein degrader molecule that explicitly uses this compound. When a novel degrader is synthesized using this building block, it must be characterized through a series of quantitative assays. The table below serves as a template for the essential data that researchers should aim to collect.

| Parameter | Description | Example Value | Target Protein | Cell Line |

| Binding Affinity (Warhead to POI) | Measures the binding strength of the degrader's warhead to the Protein of Interest (POI). Typically measured as KD, Ki, or IC₅₀. | 50 nM | e.g., BTK | N/A (Biochemical) |

| Binding Affinity (Ligand to E3) | Measures the binding strength of the degrader's E3 ligand portion to the E3 ligase (e.g., VHL, CRBN). Typically measured as KD. | 100 nM | N/A | N/A (Biochemical) |

| DC₅₀ | The concentration of the degrader required to induce 50% degradation of the target protein after a specific time. | 25 nM | e.g., BTK | MOLM-14 |

| Dₘₐₓ | The maximum percentage of protein degradation achievable with the degrader, regardless of concentration. | >95% | e.g., BTK | MOLM-14 |

| Cellular Potency (IC₅₀) | The concentration of the degrader that inhibits a specific cellular process (e.g., proliferation) by 50%. | 75 nM | N/A | MOLM-14 |

Experimental Protocols

The following protocols provide generalized methodologies for key experiments related to the synthesis and evaluation of protein degraders that could be developed using this compound.

Protocol 1: General Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an aryl halide with this compound to form a C-C bond, a critical step in synthesizing a degrader's core structure.[2]

Materials:

-

Aryl or heteroaryl halide (1.0 equiv)

-

This compound (1.2 - 1.6 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, DME/water)

-

Microwave reactor vials and microwave synthesizer

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol), palladium catalyst (e.g., 0.0125 mmol), and base (e.g., 1.5 mmol).

-

Add the degassed solvent system (e.g., 4 mL dioxane, 1 mL water).

-

Seal the vial under an inert atmosphere (Argon or Nitrogen).

-

Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-40 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

-

Characterize the final product using NMR and Mass Spectrometry.

Protocol 2: Western Blot for Protein Degradation Assessment

This protocol is used to quantify the reduction in target protein levels in cells treated with a newly synthesized degrader.

Materials:

-

Cell line expressing the target protein of interest (POI).

-

Synthesized protein degrader.

-

DMSO (vehicle control).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the POI.

-

Primary antibody against a loading control (e.g., GAPDH, β-Actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with serial dilutions of the degrader (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: After incubation, wash cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and incubate on ice for 20-30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100 °C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the POI overnight at 4 °C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Strip the membrane and re-probe with the loading control antibody, or use a multiplex fluorescence system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity to determine the percentage of protein remaining relative to the DMSO control.

Conclusion and Future Outlook

This compound represents a versatile and valuable building block for the modern medicinal chemist working in targeted protein degradation. Its true potential is realized not as a standalone component, but as a foundational element for synthesis and a functional group for advanced degrader design. Its utility in robust C-C bond formation via Suzuki coupling is critical for accessing novel chemical space for both E3 ligase and target protein ligands. Furthermore, its capacity for reversible covalent interactions and its application in constructing environmentally-responsive degraders highlight its potential role in developing the next generation of highly potent and specific therapeutic agents. As the TPD field continues to expand, the strategic use of such multifunctional building blocks will be paramount to overcoming challenges in synthesis and to designing safer, more effective medicines.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Stilbene Boronic Acids Form a Covalent Bond with Human Transthyretin and Inhibit its Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction offers a powerful and versatile tool for the synthesis of biaryls, substituted heterocycles, and other complex organic molecules. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives have led to its widespread adoption in the pharmaceutical and materials science industries.

These application notes provide a detailed guide for utilizing 3-(N,N-Diethylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura coupling reactions. The N,N-diethylbenzamide moiety is a common structural feature in a range of biologically active compounds, and this boronic acid serves as a key building block for the synthesis of diverse derivatives for drug discovery and development.

Key Applications

The products synthesized from the Suzuki-Miyaura coupling of this compound are of significant interest in medicinal chemistry. The resulting N,N-diethyl-3-arylbenzamides are scaffolds for the development of:

-

Kinase Inhibitors: The benzamide functional group can act as a crucial hydrogen bond donor/acceptor, a feature often exploited in the design of inhibitors for various protein kinases.

-

Agrochemicals: Biaryl compounds containing amide functionalities are explored for their potential as herbicides, insecticides, and fungicides.

-

Materials Science: The resulting molecular structures can be incorporated into polymers and other materials to modulate their electronic and physical properties.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. The presented yields are illustrative of typical outcomes for this type of transformation under optimized conditions.

| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 |

| 3 | 1-Chloro-4-nitrobenzene | XPhos Pd G2 (2) | K₃PO₄ | t-Amyl alcohol | 110 | 8 | 85 |

| 4 | 3-Bromothiophene | Pd(OAc)₂/SPhos (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 90 |

| 5 | 4-Iodotoluene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 95 |

Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura coupling reaction is provided below.

Reaction: Suzuki-Miyaura Coupling of this compound with 2-Bromopyridine.

Materials:

-

This compound (1.2 equiv)

-

2-Bromopyridine (1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), 2-bromopyridine (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol), and cesium carbonate (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

-

To the flask, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-diethyl-3-(pyridin-2-yl)benzamide.

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Optimal Catalyst Systems for Suzuki-Miyaura Cross-Coupling of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly vital in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. 3-(N,N-Diethylaminocarbonyl)phenylboronic acid is a valuable building block in this context, allowing for the introduction of a functionalized phenyl ring. The selection of an optimal catalyst system is critical for achieving high yields, purity, and efficiency, especially when dealing with functionalized substrates that can be sensitive to reaction conditions.

This document provides a detailed guide to selecting the optimal catalyst system for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. It includes a summary of recommended catalyst systems, detailed experimental protocols, and visualizations of the reaction mechanism and experimental workflow.

Recommended Catalyst Systems

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium source, ligand, base, and solvent. For a substrate such as this compound, which contains an amide functional group, catalyst systems that are robust and tolerant of this group are preferred. Below is a summary of recommended catalyst systems based on literature for similar substrates.

| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Key Advantages |

| System 1: Pd-NHC | [Pd(IPr)(cin)Cl] (1-2) | - | K₂CO₃ or K₃PO₄ | THF, Dioxane, or Toluene/Water | Room Temp - 80 | High activity at low temperatures, good for complex substrates.[1][2] |

| System 2: Buchwald Ligands | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (1-2) | XPhos or SPhos (2-4) | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 80 - 110 | Broad substrate scope, effective for sterically hindered couplings.[3] |

| System 3: Traditional Phosphines | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ or K₂CO₃ | Toluene/Ethanol/Water | 80 - 100 | Readily available and cost-effective for simpler substrates. |

| System 4: Heterogeneous | Pd/C (5-10) | - | K₂CO₃ | DMA/Water | 80 - 100 | Easy removal of catalyst by filtration, suitable for process chemistry.[4] |

Abbreviations: NHC = N-Heterocyclic Carbene, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, cin = cinnamyl, dba = dibenzylideneacetone, OAc = acetate, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, PPh₃ = Triphenylphosphine, DMA = N,N-Dimethylacetamide.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol should be optimized for specific substrates.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (see table above)

-

Ligand (if required)

-

Base (2.0 - 3.0 equivalents)

-

Anhydrous and degassed solvent

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand (if applicable), and base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

References